molecular formula C17H17N5O2S B8713828 Benzyl 2-(3-(1H-imidazol-1-YL)-1,2,4-thiadiazol-5-YL)pyrrolidine-1-carboxylate CAS No. 888314-32-7

Benzyl 2-(3-(1H-imidazol-1-YL)-1,2,4-thiadiazol-5-YL)pyrrolidine-1-carboxylate

Cat. No. B8713828
CAS RN: 888314-32-7
M. Wt: 355.4 g/mol
InChI Key: PMAZOTAMWTWRFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 2-(3-(1H-imidazol-1-YL)-1,2,4-thiadiazol-5-YL)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C17H17N5O2S and its molecular weight is 355.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzyl 2-(3-(1H-imidazol-1-YL)-1,2,4-thiadiazol-5-YL)pyrrolidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl 2-(3-(1H-imidazol-1-YL)-1,2,4-thiadiazol-5-YL)pyrrolidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

888314-32-7

Molecular Formula

C17H17N5O2S

Molecular Weight

355.4 g/mol

IUPAC Name

benzyl 2-(3-imidazol-1-yl-1,2,4-thiadiazol-5-yl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C17H17N5O2S/c23-17(24-11-13-5-2-1-3-6-13)22-9-4-7-14(22)15-19-16(20-25-15)21-10-8-18-12-21/h1-3,5-6,8,10,12,14H,4,7,9,11H2

InChI Key

PMAZOTAMWTWRFU-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C3=NC(=NS3)N4C=CN=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-(3-Amino-[1,2,4]thiadiazol-5-yl)-pyrrolidine-1-carboxylic acid benzyl ester (9.40 g, 30.9 mmol) was dissolved in ethanol (80 mL), glyoxal (40% wt) (19.6 g, 101.4 mmol) was added to the reaction and the solution was refluxed to 3 hours. Ammonium chloride (7.80 g, 146 mmol) and calcium phosphate (11.0 g, 110 mmol) were added followed by subsequent addition of formalin (11.0 g of a 40% aqueous solution, 147 mmol) while the reaction was maintained at reflux for 16 hours. The solution was concentrated under vacuo. The crude residue was dissolved in water (20 mL) and washed with ethyl acetate (15 mL). The aqueous layer was basified to pH=9 with 1N NaOH. The aqueous layer was then extracted with ethyl acetate (2×100 mL). The organic layers were combined and concentrated under vacuo to afford 7.2 g (66%) of 2-(3-imidazol-1-yl-[1,2,4]thiadiazol-5-yl)-pyrrolidine-1-carboxylic acid benzyl ester as red oil.
Quantity
80 mL
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solvent
Reaction Step One
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19.6 g
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reactant
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7.8 g
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reactant
Reaction Step Three
Quantity
11 g
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reactant
Reaction Step Three
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0 (± 1) mol
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reactant
Reaction Step Four
[Compound]
Name
aqueous solution
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0 (± 1) mol
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reactant
Reaction Step Four

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